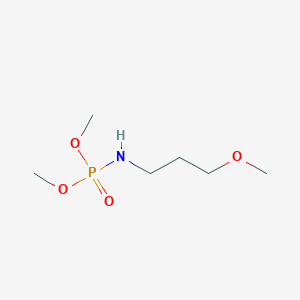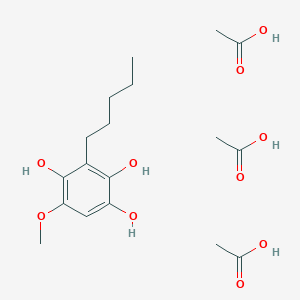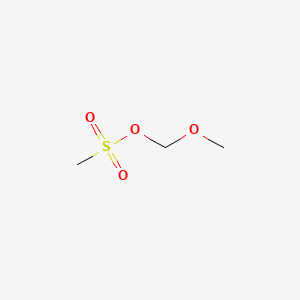![molecular formula C17H11N3O8S3 B14695790 3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 35733-87-0](/img/structure/B14695790.png)
3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that features a benzothiazole moiety linked to a naphthalene disulfonic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including microwave irradiation and one-pot multicomponent reactions . These methods aim to enhance yield and reduce reaction times, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anticonvulsant and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
Uniqueness
What sets 3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
特性
CAS番号 |
35733-87-0 |
|---|---|
分子式 |
C17H11N3O8S3 |
分子量 |
481.5 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yldiazenyl)-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H11N3O8S3/c21-11-7-9(30(23,24)25)5-8-6-13(31(26,27)28)15(16(22)14(8)11)19-20-17-18-10-3-1-2-4-12(10)29-17/h1-7,21-22H,(H,23,24,25)(H,26,27,28) |
InChIキー |
APRRHRPZISTILT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)










![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
